4-Amino-6-methoxyquinoline-3-carbohydrazide
Overview
Description
4-Amino-6-methoxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C11H12N4O2. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a carbohydrazide group attached to a quinoline ring.
Preparation Methods
The synthesis of 4-Amino-6-methoxyquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 6-methoxyquinoline-3-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is subsequently reacted with hydrazine to form the carbohydrazide derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Amino-6-methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the carbohydrazide group, leading to the formation of different hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-6-methoxyquinoline-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Amino-6-methoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the quinoline ring play a crucial role in its binding to biological targets, such as enzymes and receptors. The carbohydrazide group can form hydrogen bonds and other interactions with target molecules, enhancing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Amino-6-methoxyquinoline-3-carbohydrazide can be compared with other similar compounds, such as:
4-Aminoquinoline: Lacks the methoxy and carbohydrazide groups, resulting in different chemical and biological properties.
6-Methoxyquinoline: Lacks the amino and carbohydrazide groups, leading to different reactivity and applications.
Quinoline-3-carbohydrazide:
The presence of the amino, methoxy, and carbohydrazide groups in this compound makes it unique and versatile for various applications in scientific research .
Biological Activity
4-Amino-6-methoxyquinoline-3-carbohydrazide is a compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula , featuring a quinoline ring substituted with an amino group, a methoxy group, and a carbohydrazide moiety. This unique structure contributes to its biological activities.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound displays potential as an inhibitor for various enzymes, including α-glucosidase, which is significant in managing type 2 diabetes mellitus. The IC50 values for related compounds suggest potent inhibition capabilities, indicating a competitive mode of action against the enzyme .
- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit antimicrobial properties against a range of pathogens. The structural features of this compound contribute to its effectiveness in this regard.
- Anticancer Properties : The compound has been evaluated for its anticancer effects, demonstrating cytotoxicity against various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis and disrupt cell cycle progression in cancer cells .
Biological Activity Overview
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibiotic agent. -
Cytotoxicity Against Cancer Cells :
In vitro assays revealed that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells. The compound induced cell cycle arrest in the G2/M phase and increased apoptosis rates, suggesting a promising avenue for cancer therapy development . -
Inhibition of α-Glucosidase :
Research focused on the inhibition of α-glucosidase showed that derivatives similar to this compound had IC50 values ranging from 26.0 to 459.8 µM, highlighting its potential in managing glucose levels in diabetic patients .
Properties
IUPAC Name |
4-amino-6-methoxyquinoline-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-6-2-3-9-7(4-6)10(12)8(5-14-9)11(16)15-13/h2-5H,13H2,1H3,(H2,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJGHDHFWGZAQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)NN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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